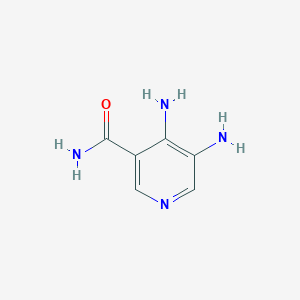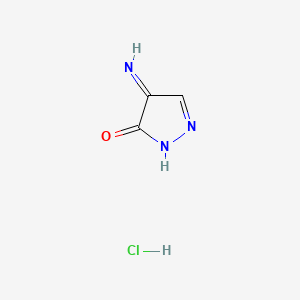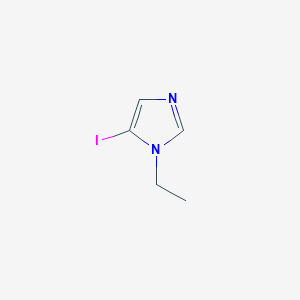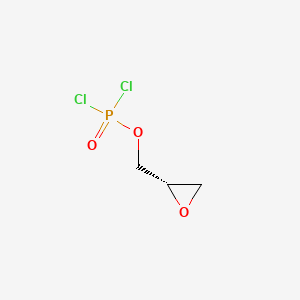
5-Chloro-methiozolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-methiozolin is a chemical compound known for its herbicidal properties. It is primarily used to control annual bluegrass (Poa annua) in various turfgrasses. This compound has gained attention due to its unique mechanism of action and effectiveness in both preemergence and postemergence applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-methiozolin involves several steps, including chlorination and nitration reactions. One common method involves the chlorination of 1-methylimidazole nitrate in the presence of sulfuric acid, followed by nitration to produce 5-chloro-1-methyl-4-nitroimidazole . Another method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and nitration processes, followed by purification steps to isolate the desired product. The use of advanced reactors and controlled reaction conditions ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-methiozolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for halogen exchange reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
5-Chloro-methiozolin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of herbicides and other agricultural chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-methiozolin involves the inhibition of tyrosine aminotransferases (TATs) and cellulose biosynthesis inhibitors (CBIs). This dual mechanism disrupts essential metabolic pathways in plants, leading to their death. The compound targets specific enzymes and pathways involved in pigment and cellulose biosynthesis, making it highly effective against annual bluegrass .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiozolin: A closely related compound with similar herbicidal properties.
Cinmethylin: Another herbicide that affects similar physiological pathways in plants.
Methylchloroisothiazolinone: A compound with antimicrobial properties, used in various industrial applications .
Uniqueness
5-Chloro-methiozolin stands out due to its dual mechanism of action, targeting both pigment and cellulose biosynthesis. This makes it more effective and versatile compared to other herbicides that typically target a single pathway .
Eigenschaften
Molekularformel |
C17H16ClF2NO2S |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
3-(5-chloro-3-methylthiophen-2-yl)-5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-4H-1,2-oxazole |
InChI |
InChI=1S/C17H16ClF2NO2S/c1-10-6-15(18)24-16(10)14-7-17(2,23-21-14)9-22-8-11-12(19)4-3-5-13(11)20/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
OWWOCIVIHWBTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)Cl)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)



![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)





![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)

